molecular formula C14H8ClF4N3O B2817171 8-Chloro-3-(3-fluoro-4-methoxyphenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine CAS No. 2085690-41-9

8-Chloro-3-(3-fluoro-4-methoxyphenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B2817171
CAS No.: 2085690-41-9
M. Wt: 345.68
InChI Key: JJIYBSNRASFRER-UHFFFAOYSA-N
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Description

This compound is a derivative of the triazolopyridine family . Triazolopyridines are heterocyclic compounds that have been found to exhibit a wide range of biological activities .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a related compound, 3-(cyclopropylmethyl)-7-((4-(4-methoxyphenyl)piperidin-1-yl)methyl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine, was synthesized by O-[11C]methylation of a desmethyl precursor with [11C]methyl iodide .


Molecular Structure Analysis

The trifluoromethoxy group is a chemical group –O–CF3. It can be seen as a methoxy group –O–CH3 whose hydrogen atoms are replaced by fluorine atoms . The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .


Chemical Reactions Analysis

The trifluoromethyl group is known to play an important role in various chemical reactions . For example, it has been found to significantly affect pharmaceutical growth, making up more than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) .

Scientific Research Applications

Synthesis and Herbicidal Activity

Substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine compounds demonstrate significant herbicidal activity across a broad spectrum of vegetation at low application rates. These compounds, including variants with different substituents, have been prepared through condensation processes and exhibit high efficacy in controlling unwanted plant growth (Moran, 2003).

Antifungal Properties

Research on novel 1,2,4-Triazolo[4,3-a]Pyridine derivatives has highlighted weak antifungal activities. These compounds were synthesized through multi-step reactions under microwave irradiation, demonstrating the potential for further development and study in addressing fungal infections (Yang et al., 2015).

Crystal Structure Analysis

The crystal structure of a particular compound in this class, featuring antifungal activity, was determined through X-ray diffraction analysis. This structural information is crucial for understanding the compound's interactions with biological targets and could facilitate the design of more effective antifungal agents (Wang et al., 2018).

P2X7 Antagonist for Mood Disorders

A derivative was identified as a P2X7 antagonist with significant potential for treating mood disorders. Through a dipolar cycloaddition reaction, this compound demonstrated robust receptor occupancy at low doses in rats, highlighting its promise for clinical development (Chrovian et al., 2018).

DFT Studies and Chemical Characterization

Density Functional Theory (DFT) calculations and chemical characterization techniques such as NMR and mass spectrometry have been applied to understand the electronic structure and stability of these compounds. Such studies provide insights into the reactivity and potential biological activities of the molecules (Mu et al., 2015).

Potential Anticancer Applications

A series of compounds incorporating the [1,2,4]triazolo[4,3-a]pyridine scaffold demonstrated anticancer effects and reduced toxicity. The modification of these compounds through the addition of alkylurea moieties has shown promising antiproliferative activities against several cancer cell lines (Wang et al., 2015).

Mechanism of Action

While the exact mechanism of action for this specific compound is not mentioned in the retrieved papers, triazole compounds are known to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Properties

IUPAC Name

8-chloro-3-(3-fluoro-4-methoxyphenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClF4N3O/c1-23-11-3-2-7(4-10(11)16)12-20-21-13-9(15)5-8(6-22(12)13)14(17,18)19/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJIYBSNRASFRER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C3N2C=C(C=C3Cl)C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClF4N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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